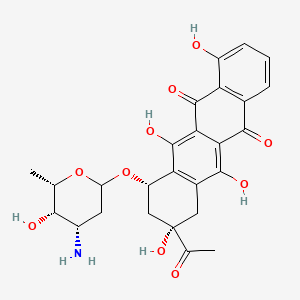
Karminomitsin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is known for its potent anticancer properties and is used in the treatment of various types of cancer. Carubicin intercalates into DNA and inhibits the enzyme topoisomerase II, thereby preventing DNA replication and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of chemical reactions starting from the bacterium Actinomadura carminata. The synthesis involves the isolation of the compound from the bacterial culture, followed by purification processes . The reaction conditions typically involve maintaining a sterile environment to prevent contamination and using specific solvents to extract the compound.
Industrial Production Methods: Industrial production of Carubicin involves large-scale fermentation of Actinomadura carminata. The fermentation process is optimized to maximize the yield of Carubicin. After fermentation, the compound is extracted using organic solvents and purified through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Carubicin undergoes several types of chemical reactions, including:
Oxidation: Carubicin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on Carubicin.
Substitution: Carubicin can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of Carubicin that may have different biological activities and properties .
Scientific Research Applications
Carubicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study DNA intercalation and enzyme inhibition.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Used in cancer research to develop new anticancer therapies.
Industry: Employed in the production of other anthracycline antibiotics and related compounds.
Mechanism of Action
Carubicin exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also induces apoptosis through mechanisms independent of p53 or hypoxia-inducible factor HIF2 .
Comparison with Similar Compounds
- Daunorubicin
- Doxorubicin
- Idarubicin
- Epirubicin
Comparison: Carubicin is unique in its ability to induce apoptosis through mechanisms independent of p53 or hypoxia-inducible factor HIF2, which distinguishes it from other anthracyclines like Daunorubicin and Doxorubicin . Additionally, Carubicin has shown effectiveness in inhibiting the proliferation of VHL-defective clear cell renal carcinoma cells .
Carubicin’s unique properties and diverse applications make it a valuable compound in scientific research and medicine.
Properties
Molecular Formula |
C26H27NO10 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16?,21+,26-/m0/s1 |
InChI Key |
XREUEWVEMYWFFA-LMCHYIQISA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


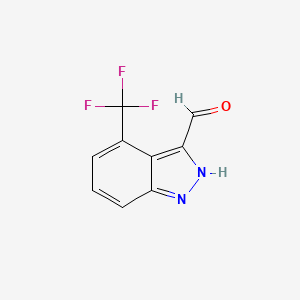
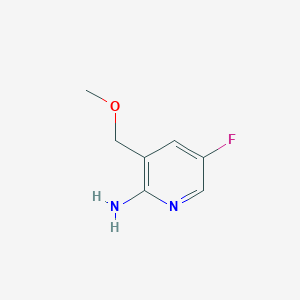
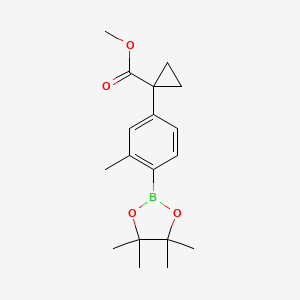


![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene](/img/structure/B12828273.png)
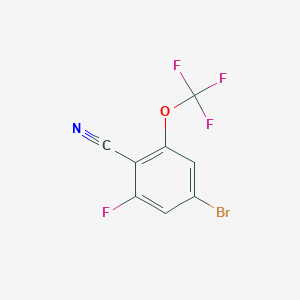
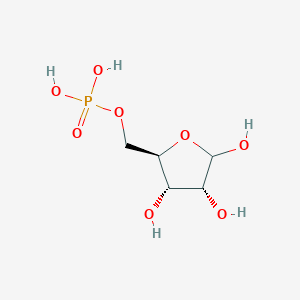
![2-Isopropoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B12828297.png)
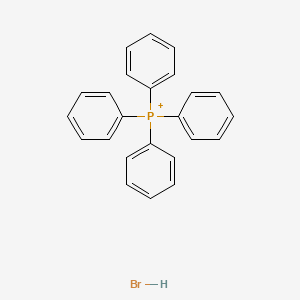
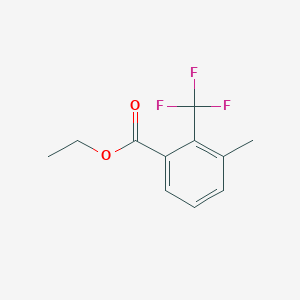
![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)

